molecular formula C13H22F3NO3 B6700246 Ethyl 3-propan-2-yl-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-3-carboxylate

Ethyl 3-propan-2-yl-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-3-carboxylate

Cat. No.: B6700246
M. Wt: 297.31 g/mol
InChI Key: QPHCDQWMHLTTEK-UHFFFAOYSA-N
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Description

Ethyl 3-propan-2-yl-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a trifluoromethyl group, a hydroxypropyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-propan-2-yl-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidine derivative with a trifluoromethyl ketone under basic conditions, followed by esterification with ethanol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-propan-2-yl-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The ester moiety can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield a ketone, while reduction of the ester moiety can produce an alcohol.

Scientific Research Applications

Ethyl 3-propan-2-yl-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 3-propan-2-yl-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the hydroxypropyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-propan-2-yl-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-3-carboxylate: Unique due to its trifluoromethyl and hydroxypropyl groups.

    This compound: Similar structure but with different substituents.

Uniqueness

The presence of the trifluoromethyl group in this compound distinguishes it from other pyrrolidine derivatives. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 3-propan-2-yl-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F3NO3/c1-4-20-11(19)12(9(2)3)5-6-17(8-12)7-10(18)13(14,15)16/h9-10,18H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHCDQWMHLTTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(C1)CC(C(F)(F)F)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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